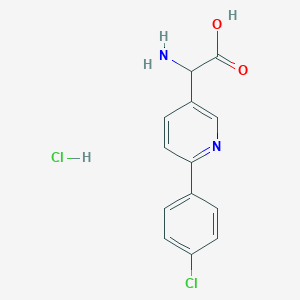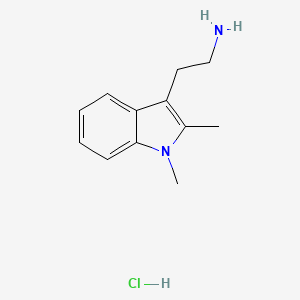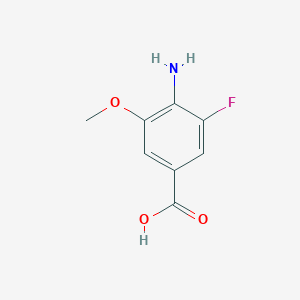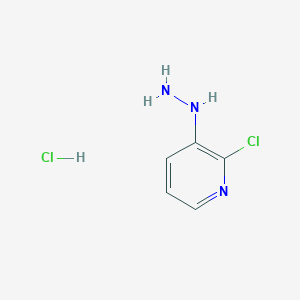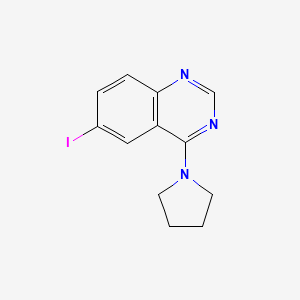
6-Iodo-4-(pyrrolidin-1-yl)quinazoline
Descripción general
Descripción
6-Iodo-4-(pyrrolidin-1-yl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The presence of the iodo and pyrrolidinyl groups in this compound enhances its chemical reactivity and potential biological activities.
Mecanismo De Acción
Target of Action
The primary target of 6-Iodo-4-(pyrrolidin-1-yl)quinazoline is the phosphatidylinositol 3-kinase (PI3K) . PI3K is a lipid kinase that plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism . Aberrant expression of the PI3K signaling pathway is often associated with tumorigenesis, progression, and poor prognosis .
Mode of Action
This compound acts as an inhibitor of PI3K . By inhibiting PI3K, it disrupts the PI3K signaling pathway, which can lead to the inhibition of cell growth and proliferation, and induce apoptosis .
Biochemical Pathways
The compound primarily affects the PI3K-AKT signaling pathway . This pathway is crucial for many cellular processes, and its disruption can lead to various downstream effects. For instance, the inhibition of PI3K can lead to a decrease in the activation of AKT, a serine/threonine kinase that plays a key role in the PI3K signaling pathway . This can result in the induction of cell cycle arrest and apoptosis .
Result of Action
In in vitro anticancer assays, this compound showed submicromolar inhibitory activity against various tumor cell lines . It induced cell cycle arrest at the G2/M phase and apoptosis of HCC827 cells by inhibition of PI3K . These results suggest that the compound might serve as a lead compound for the development of PI3K inhibitors .
Análisis Bioquímico
Biochemical Properties
Quinazoline derivatives, including 6-Iodo-4-(pyrrolidin-1-yl)quinazoline, have been reported to show a broad range of medicinal activities such as antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant activities
Cellular Effects
In vitro studies have shown that quinazoline derivatives can have significant effects on various types of cells. For instance, some quinazoline compounds have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a trait which augments the cells’ pathogenicity and invasion potential . The specific effects of this compound on cellular processes are still being explored.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood yet. Quinazoline derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4-(pyrrolidin-1-yl)quinazoline typically involves the chlorination of 6-iodoquinazoline-4(3H)-one using phosphorus oxychloride (POCl3) in the presence of diisopropylethylamine (DIPEA) to form an intermediate, which is then reacted with pyrrolidine . The reaction conditions usually involve refluxing the mixture to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-4-(pyrrolidin-1-yl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups, while oxidation and reduction can lead to quinazoline oxides or reduced quinazolines.
Aplicaciones Científicas De Investigación
6-Iodo-4-(pyrrolidin-1-yl)quinazoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Used as a selective androgen receptor modulator.
6-Propylbenzo[4,5]imidazo[1,2-c]quinazoline: Known for its antimicrobial activity.
2-Methyl-6-propylbenzo[4,5]imidazo[1,2-c]quinazoline: Exhibits potent activity against Mycobacterium tuberculosis.
Uniqueness
6-Iodo-4-(pyrrolidin-1-yl)quinazoline is unique due to the presence of both the iodo and pyrrolidinyl groups, which enhance its chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other quinazoline derivatives, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
6-iodo-4-pyrrolidin-1-ylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN3/c13-9-3-4-11-10(7-9)12(15-8-14-11)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGIEEBWLOOZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


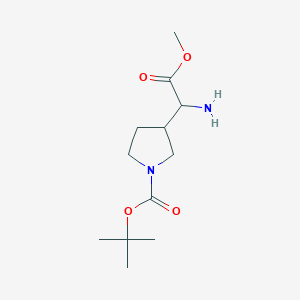

![[4-(Aminomethyl)benzyl]dimethylamine dihydrochloride](/img/structure/B3083121.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083132.png)
![2-Amino-2-[4-(3-pyridyloxy)phenyl]acetic acid](/img/structure/B3083140.png)
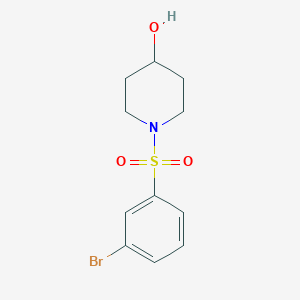
![1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene](/img/structure/B3083158.png)

![4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083164.png)
![4-[3-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083182.png)
